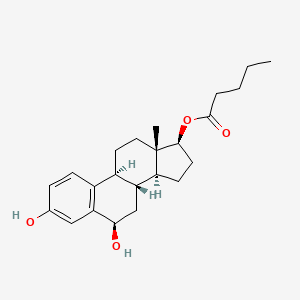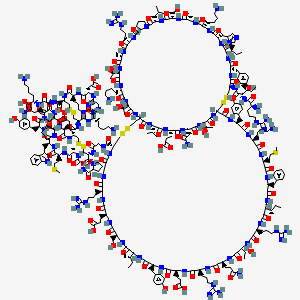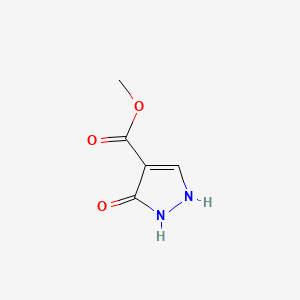
Diazoxide-15N,13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazoxide-15N,13C2: is a stable isotopically labeled derivative of diazoxide, a non-diuretic benzothiadiazine derivative. Diazoxide is known for its ability to activate ATP-sensitive potassium channels, making it useful in the treatment of hyperinsulinemic hypoglycemia and hypertensive emergencies . The isotopically labeled version, this compound, is used in various scientific research applications to study metabolic pathways and drug interactions.
Aplicaciones Científicas De Investigación
Diazoxide-15N,13C2 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate biological processes and metabolic flux.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug interactions and metabolism.
Industry: Applied in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Target of Action
Diazoxide-15N,13C2 is a non-diuretic benzothiadiazine derivative that primarily targets ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from the pancreas .
Mode of Action
This compound activates ATP-sensitive potassium channels . This activation leads to the hyperpolarization of the cell membrane, resulting in a decrease in calcium influx and subsequently reduced release of insulin . This mechanism of action is the mirror opposite of that of sulfonylureas, a class of medications used to increase insulin release in type 2 diabetics .
Biochemical Pathways
This compound operates via a PKC-dependent pathway to achieve protection against ischemia/reperfusion (I/R) injury . It also activates antioxidative pathways, which can prevent neurodegeneration . Furthermore, this compound preserves the microvascular integrity of I/R-injured tissues .
Pharmacokinetics
Diazoxide, a similar compound, is known to be metabolized in the liver through oxidation and sulfate conjugation . It has an elimination half-life of 21-45 hours and is excreted through the kidneys .
Result of Action
This compound effectively protects neurons from different neurotoxic insults . It decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage . Moreover, it inhibits insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in vitro and ex vivo environments have been used to demonstrate its neuroprotective effects . .
Análisis Bioquímico
Biochemical Properties
Diazoxide-15N,13C2, like Diazoxide, interacts with ATP-sensitive potassium channels . It does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Its role in biochemical reactions primarily involves the activation of these potassium channels, which can influence various cellular processes.
Cellular Effects
This compound has been shown to protect NSC-34 motoneurons from glutamatergic, oxidative, and inflammatory damage . It also decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of ATP-sensitive potassium channels . This activation leads to a decrease in insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia . It also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .
Dosage Effects in Animal Models
In animal models, Diazoxide has been shown to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets, and reduces the activation of microglia after permanent, bilateral common carotid artery occlusion in rats .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Diazoxide, which includes the activation of ATP-sensitive potassium channels . This activation can influence various cellular processes and metabolic fluxes.
Transport and Distribution
Given its similarity to Diazoxide, it is likely that it interacts with ATP-sensitive potassium channels and influences their activity .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely that it localizes to areas where ATP-sensitive potassium channels are present .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Diazoxide-15N,13C2 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the diazoxide molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. The general synthetic route involves the reaction of 7-chloro-3-methyl-1,2,4-benzothiadiazine 1,1-dioxide with isotopically labeled reagents under controlled conditions to ensure the incorporation of the stable isotopes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of closed growth chambers and hydroponic nutrient supply can also be employed to produce isotopically labeled plant materials, which can then be used as precursors in the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Diazoxide-15N,13C2 undergoes various chemical reactions, including:
Oxidation: Diazoxide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert diazoxide to its corresponding amine derivatives.
Substitution: Diazoxide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiadiazine derivatives.
Comparación Con Compuestos Similares
Chlorothiazide: A thiazide diuretic with similar chemical structure but different pharmacological effects.
Hydrochlorothiazide: Another thiazide diuretic used to treat hypertension and edema.
Minoxidil: A potassium channel opener with vasodilatory effects, used to treat hypertension and promote hair growth.
Uniqueness: Diazoxide-15N,13C2 is unique due to its stable isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions. Unlike other similar compounds, diazoxide does not inhibit carbonic anhydrase and lacks chloriuretic or natriuretic activity, making it distinct in its pharmacological profile .
Propiedades
IUPAC Name |
7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBFKVLRPITMI-SIFYJYOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)











